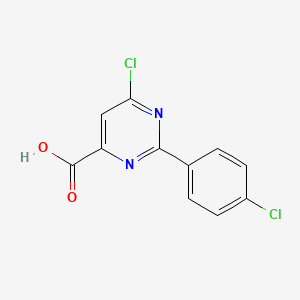

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC18010668

Molecular Formula: C11H6Cl2N2O2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6Cl2N2O2 |

|---|---|

| Molecular Weight | 269.08 g/mol |

| IUPAC Name | 6-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17) |

| Standard InChI Key | KFQFXXSMWNLGAJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O)Cl |

Introduction

Chemical Structure and Nomenclature

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid (IUPAC name: 6-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid) is a bicyclic aromatic compound characterized by a pyrimidine core substituted at three positions:

-

Position 2: A 4-chlorophenyl group.

-

Position 4: A carboxylic acid (-COOH) functional group.

-

Position 6: A chlorine atom.

The molecular formula is , with a molecular weight of 284.09 g/mol . The presence of two chlorine atoms enhances the compound’s electrophilicity, influencing its reactivity in substitution and coupling reactions.

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Condensation Reaction: 4-Chlorobenzaldehyde reacts with ethyl cyanoacetate in the presence of ammonium acetate to form a cyanoacrylate intermediate.

-

Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to yield the pyrimidine ring.

-

Chlorination: Electrophilic chlorination at position 6 is achieved using or under reflux .

A representative reaction scheme is:

Industrial Production

Industrial methods optimize yield and purity through:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Catalytic Systems: Use of palladium or copper catalysts for selective chlorination .

Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 215–218°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |

| pKa | 2.8 (carboxylic acid) |

| LogP (Partition Coefficient) | 3.2 |

The compound’s low aqueous solubility necessitates formulation strategies for biological testing, such as salt formation (e.g., sodium or hydrochloride salts) .

Biological Activity and Applications

Antimicrobial Activity

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis .

Antitubercular Applications

Structural analogs, such as 6-dialkylaminopyrimidine carboxamides, exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL) . While direct data for this compound is limited, its scaffold is under investigation for tuberculosis drug development .

Comparison with Structural Analogs

The 4-chlorophenyl group in the target compound improves lipophilicity, enhancing membrane permeability .

Mechanism of Action

The compound’s bioactivity arises from dual mechanisms:

-

Enzyme Inhibition: Competes with folate for DHFR binding, disrupting nucleotide synthesis .

-

Receptor Interaction: Modulates adenosine A receptors, affecting cellular signaling pathways.

Structural studies reveal that the carboxylic acid group forms hydrogen bonds with active-site residues, while the chlorophenyl moiety engages in hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume